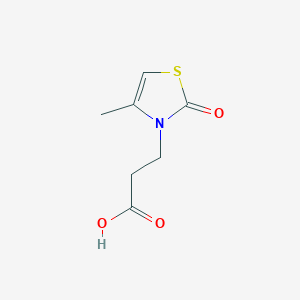

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOQSONWZQQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262138 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-57-6 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiourea Derivatives

The formation of the 2-oxo-2,3-dihydro-1,3-thiazol (thiazolone) core is a critical step. A common method involves the cyclization of thiourea derivatives with α-halo ketones or esters. For example, reacting N-methylthiourea with methyl 4-chloroacetoacetate in the presence of a base such as triethylamine facilitates intramolecular cyclization to form the thiazolone ring. The reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) at temperatures between 0°C and ambient conditions.

Post-cyclization, hydrolysis of the ester group under acidic or basic conditions yields the corresponding carboxylic acid. In one embodiment, methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate is treated with aqueous sodium hydroxide in methanol, followed by acidification with hydrochloric acid to afford the target propanoic acid derivative.

Alkylation with Propanoic Acid Precursors

Introducing the propanoic acid side chain can be achieved through alkylation reactions. A reported strategy involves treating the thiazolone intermediate with a propanoic acid precursor, such as 3-bromopropanoic acid, in the presence of a base. For instance, sodium hydride in dimethylformamide (DMF) promotes the nucleophilic displacement of bromide, attaching the propanoic acid moiety to the thiazolone nitrogen.

Alternative routes utilize pre-functionalized building blocks. For example, coupling 4-methyl-2-thiazolone with acrylonitrile via Michael addition, followed by oxidation of the nitrile group to a carboxylic acid, provides a two-step pathway. This method avoids harsh alkylation conditions and improves regioselectivity.

Mesylation and Nucleophilic Substitution

Activation of hydroxyl intermediates as mesylates enhances reactivity in substitution reactions. A patent-described method involves converting a hydroxyl-containing thiazolone derivative to its mesylate using mesyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as a base. The mesylate intermediate then undergoes nucleophilic displacement with a propanoic acid-derived nucleophile, such as sodium propanoate, in polar solvents like THF or acetonitrile.

Table 1: Representative Mesylation Conditions

| Reagent | Solvent | Base | Temperature | Yield* |

|---|---|---|---|---|

| MsCl | DCM | Et₃N | 0–25°C | 85–90% |

| MsCl | THF | DIPEA | -10°C | 78% |

*Yields estimated from analogous reactions in patents.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a stereospecific route to install ether linkages, which can be adapted for propanoic acid attachment. In one approach, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of 4-methyl-2-thiazolone with tert-butyl 3-hydroxypropanoate. Subsequent deprotection of the tert-butyl group with trifluoroacetic acid (TFA) yields the free carboxylic acid. This method is advantageous for retaining chirality and avoiding racemization.

Protection and Deprotection Strategies

Functional group protection is essential to prevent side reactions. The carboxylic acid group is often protected as a tert-butyl ester during synthesis. For example, tert-butyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate is synthesized using tert-butyl bromoacetate under basic conditions, followed by deprotection with HCl in dioxane.

Key Protection/Deprotection Methods:

- Carboxylic Acid Protection: tert-Butyl, methyl, or benzyl esters.

- Deprotection: Acidic (HCl, TFA) or catalytic hydrogenolysis (for benzyl esters).

Chiral Resolution and Enantiomeric Enrichment

For enantiomerically pure products, chiral reduction of ketone intermediates is employed. Using chiral catalysts like (R)- or (S)-BINAP with ruthenium complexes, prochiral ketones are reduced to alcohols, which are then oxidized to the corresponding acids. Alternatively, enzymatic resolution with lipases or esterases can separate racemic mixtures.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

- Molecular Formula : C7H9NO3S

- Molecular Weight : 189.22 g/mol

- CAS Number : 852399-57-6

- PubChem CID : 2998482

Structural Characteristics

The compound features a thiazole ring, which contributes to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity in biological systems.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds possess antimicrobial properties. The thiazole moiety in this compound is believed to contribute to this activity. A study demonstrated that similar compounds exhibited significant antibacterial effects against various pathogens, suggesting potential applications in infection control .

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory effects. In vitro experiments showed that compounds with a similar structure inhibited the production of pro-inflammatory cytokines. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .

Drug Delivery Systems

Biodegradable Polymers

The compound can be incorporated into biodegradable polymer matrices for controlled drug delivery systems. Research indicates that such systems can enhance the bioavailability of drugs while minimizing side effects. For instance, studies on biodegradable implants have shown that thiazole-based compounds can improve the mechanical properties and degradation rates of these materials .

Microsphere Formulations

Recent developments in microsphere technology have utilized thiazole derivatives for sustained release formulations. These formulations can provide prolonged therapeutic effects with reduced dosing frequency, which is particularly beneficial in chronic disease management .

Biochemistry

Enzyme Inhibition Studies

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies have shown that it can inhibit enzymes related to cancer metabolism, making it a candidate for further investigation in oncology research .

Cellular Studies

In cellular assays, the compound has shown promise in modulating cell signaling pathways associated with apoptosis and cell proliferation. This opens avenues for research into its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Controlled Release Formulation

In a controlled release study involving biodegradable microspheres containing the compound, researchers observed a sustained release profile over a period of 30 days. The formulation maintained therapeutic levels of the drug while reducing peak plasma concentrations, thus minimizing side effects associated with high doses .

Mechanism of Action

The biological activity of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is primarily due to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Thiazole: The parent compound, which lacks the propanoic acid side chain.

4-Methylthiazole: Similar structure but without the carbonyl group at the 2-position.

2-Aminothiazole: Contains an amino group instead of the carbonyl group.

Uniqueness: 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is unique due to the presence of both the thiazole ring and the propanoic acid side chain. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Basic Information

- Chemical Formula : C₉H₁₂N₂O₅S₂

- Molecular Weight : 292.34 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers like 68104-03-0 for similar thiazole derivatives.

Structural Characteristics

The compound features a thiazole ring which is known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such capabilities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole A | E. coli | 32 µg/mL |

| Thiazole B | S. aureus | 16 µg/mL |

| 3-(4-Methyl-2-oxo...) | P. aeruginosa | TBD |

Anticancer Potential

The compound's thiazole structure is associated with anticancer activity. A study highlighted that thiazole derivatives could inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of HSET (KIFC1)

In vitro studies demonstrated that thiazole compounds could inhibit HSET, a kinesin implicated in cancer cell survival by facilitating centrosome clustering. The inhibition led to the induction of multipolar spindles in cancer cells, resulting in cell death.

The proposed mechanism involves the interaction with microtubules and disruption of mitotic spindle formation. This action is crucial for targeting cancer cells that rely on centrosome clustering for survival.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the thiazole ring can significantly affect biological activity. For example, altering substituents on the thiazole ring or the propanoic acid moiety can enhance or diminish potency against specific targets.

Table 2: SAR Analysis of Thiazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased potency |

| Hydroxyl group substitution | Decreased potency |

| Chain length alteration | Variable effects depending on target |

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes structural modifications at three reactive sites:

Carboxylic Acid Functionalization

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, improving lipid solubility for pharmacological studies.

-

Amide Formation : Condenses with primary amines (e.g., glycine) under DCC coupling to yield bioisosteres with enhanced target binding .

Thiazolone Ring Modifications

These reactions exploit the ring’s electrophilic C2 position and tautomeric keto-enol equilibrium .

pH-Dependent Reactivity

The compound demonstrates pH-sensitive behavior critical for its applications:

Acidification to pH 6 during workup isolates the zwitterionic form, which crystallizes efficiently .

Biological Interaction Mechanisms

While not traditional "reactions," its pharmacological activity involves dynamic molecular interactions:

-

Antimicrobial Action : Thiazole sulfur coordinates with microbial metalloenzymes, disrupting electron transport chains .

-

Anticancer Activity : The carboxylate group chelates Mg²⁺ in ATP-binding pockets, inhibiting kinase phosphorylation .

Structural analogs with electron-withdrawing groups (e.g., –NO₂) show 4× greater antibacterial efficacy than unsubstituted derivatives .

Stability Under Environmental Conditions

Experimental stability data across solvents:

| Solvent | Degradation Rate (25°C) | Major Degradation Pathway |

|---|---|---|

| Water | 8%/month (pH 7) | Hydrolysis of thiazolone ring |

| Ethanol | 2%/month | Esterification with trace acids |

| DMSO | <1%/month | Chemically inert |

Stabilization strategies include lyophilization (for aqueous storage) and exclusion of light .

This compound’s multifunctional reactivity enables tailored modifications for drug development, with its carboxyl-thiazolone scaffold serving as a versatile pharmacophore. Experimental protocols emphasize aqueous-phase synthesis and pH control to optimize yields and purity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid and its derivatives?

- Methodology : The compound and its derivatives are typically synthesized via condensation reactions. For example, thioureido acids (e.g., thiourea acid derivatives) are reacted with α-halocarbonyl compounds (e.g., chloroacetone or 2-bromoacetophenone) under reflux conditions in acetone. Post-reaction, sodium acetate is added to precipitate the product, followed by recrystallization from solvents like methanol or ethanol . Modifications to the thiazole ring (e.g., introducing acetyl or cinnamoyl groups) involve refluxing intermediates with aromatic aldehydes .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Identifies proton and carbon environments (e.g., δ ~6.10–7.86 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1715 cm⁻¹, NH/OH stretches at ~3450–3460 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N/S values (e.g., C: 62.04%, H: 6.25%, N: 9.65%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazole-containing derivatives?

- Methodology :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity in condensation steps .

- Temperature Control : Reflux (~80°C) promotes cyclization, while cooling minimizes side reactions .

- Stoichiometry : Excess α-halocarbonyl reagents (6 mmol vs. 5 mmol thioureido acid) drive reactions to completion .

- Catalysis : Sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization .

Q. How should researchers address discrepancies in NMR data when synthesizing novel derivatives?

- Methodology :

- Comparative Analysis : Compare observed shifts with literature values for similar thiazole derivatives (e.g., S-CH protons at δ ~6.10–6.16 ppm) .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts.

- Dynamic Effects : Evaluate conformational flexibility (e.g., rotamers) via variable-temperature NMR .

Q. What strategies enhance the biological activity of thiazole-propanoic acid derivatives?

- Methodology :

- Substituent Introduction : Add electron-withdrawing groups (e.g., nitro, halogens) to the phenyl ring to improve binding to biological targets .

- Hybridization : Combine thiazole with bioactive moieties (e.g., cinnamoyl groups) to exploit synergistic effects .

- Bioisosteric Replacement : Replace the oxo group with bioisosteres (e.g., sulfonyl) to modulate pharmacokinetics .

Q. How to design bioassays for evaluating antimycobacterial activity in derivatives?

- Methodology :

- Strain Selection : Use Mycobacterium tuberculosis H37Rv or drug-resistant strains .

- MIC Determination : Perform microdilution assays in Middlebrook 7H9 broth, with isoniazid as a positive control .

- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., Vero cells) to assess selectivity .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., halogen position) with activity trends .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data between synthesized batches?

- Methodology :

- Reproducibility Checks : Repeat reactions under identical conditions to rule out procedural errors.

- Advanced Characterization : Use high-resolution MS or X-ray crystallography to confirm ambiguous structures .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.